Standard 2i stem cell media with MEK inhibitor PD0325901 causes irreversible genomic damage, including DNA hypomethylation and aneuploidy. CGP77675, a selective Src inhibitor, is the core component of the alternative 2i (a2i) system, avoiding these defects.
CGP77675 is a highly potent and selective inhibitor of Src family kinases (SFKs), demonstrating an IC50 of 5–20 nM against purified Src[1]. While traditionally recognized for its role in studying bone resorption, its most critical procurement value lies in advanced stem cell biology. Specifically, CGP77675 is utilized as a core component of the "alternative 2i" (a2i) culture medium for mouse embryonic stem cells (mESCs)[2]. By selectively inhibiting Src rather than MEK/ERK pathways, CGP77675 enables the sustained self-renewal of pluripotent stem cells in serum-free conditions while avoiding the severe collateral toxicities associated with conventional kinase inhibition workflows [2].
Src family kinase (SFK) pathway inhibition study context, with selectivity profiling to deconvolute Src-specific signaling.
Orally bioavailable tool compound suitable for in vivo bone resorption and oncology research models.
Reported suppression of Src substrate phosphorylation (Fak, paxillin) in cellular assay contexts.
In standard "2i" stem cell culture media, researchers typically rely on the MEK inhibitor PD0325901 alongside a GSK3 inhibitor to maintain naïve pluripotency [1]. However, utilizing PD0325901 for long-term culture results in catastrophic failure at the epigenetic and genomic levels [2]. Prolonged MEK1/2 suppression causes irreversible global DNA hypomethylation, erasure of genomic imprints, and severe chromosomal instability (aneuploidy) [2]. These defects permanently compromise the developmental potential of the stem cells, rendering them unsuitable for high-fidelity chimera generation. Procurement of CGP77675 is therefore essential to bypass MEK-induced toxicity, as its targeted Src inhibition maintains the delicate balance between naïve and primed epigenetic states without eroding genomic integrity [3].
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Prolonged culture of mESCs in conventional 2i media containing the MEK inhibitor PD0325901 leads to severe downregulation of DNA methyltransferases, resulting in irreversible global DNA hypomethylation and the erasure of critical genomic imprints [1]. In contrast, replacing PD0325901 with the Src inhibitor CGP77675 (the a2i condition) rescues DNA methyltransferase activity and preserves the epigenetic landscape [1]. This substitution prevents the biallelic expression of imprinted loci that plagues conventional 2i cultures, ensuring the cells retain an epigenome compatible with full developmental competence [2].
| Evidence Dimension | Epigenetic stability (DNA methylation maintenance) |
| Target Compound Data | CGP77675 (1.5 µM) maintains stable DNA methylation and preserves genomic imprints during long-term culture. |
| Comparator Or Baseline | PD0325901 (1.0 µM) induces irreversible global DNA hypomethylation and imprint erasure. |
| Quantified Difference | Complete prevention of MEK-inhibitor-induced epigenetic erosion. |
| Conditions | Long-term passage of mESCs in serum-free media supplemented with CHIR99021 and either CGP77675 (a2i) or PD0325901 (c2i). |
Securing CGP77675 is critical for researchers requiring epigenetically normal stem cells for downstream differentiation, disease modeling, or chimera generation.
A major bottleneck in pluripotent stem cell expansion is the spontaneous accumulation of chromosomal abnormalities. Conventional 2i media utilizing PD0325901 drives rapid telomere shortening, G1 cell-cycle arrest, and high rates of aneuploidy over extended passages [1]. By utilizing CGP77675 in the alternative 2i (a2i) formulation, researchers can completely bypass MEK-associated genomic instability [2]. Studies demonstrate that mESCs cultured with CGP77675 maintain a normal diploid karyotype and exhibit significantly higher chromosomal integrity compared to those subjected to long-term MEK suppression[2].
| Evidence Dimension | Chromosomal stability (karyotypic normality) |
| Target Compound Data | CGP77675 supports long-term culture with high chromosomal integrity and normal diploidy. |
| Comparator Or Baseline | PD0325901 induces severe aneuploidy and chromosomal aberrations over prolonged passages. |
| Quantified Difference | Elimination of MEK-driven aneuploidy accumulation. |
| Conditions | Extended passaging of mESCs in defined N2B27 media. |
For core facilities and translational labs, preventing aneuploidy is mandatory to ensure the reproducibility and safety of stem cell lines, making CGP77675 the superior procurement choice.
As a targeted kinase inhibitor, CGP77675 demonstrates exceptional potency against purified Src, with an IC50 of 5–20 nM[1]. It exhibits strong selectivity over other critical cellular kinases, showing significantly lower affinity for the EGF receptor (IC50 = 150 nM), v-Abl (IC50 = 310 nM), and Cdc2 (>10,000 nM) [1]. This precise inhibition profile ensures that CGP77675 effectively modulates the Src-ShcA-MAP kinase axis required for stem cell maintenance or bone resorption assays without triggering the broad, off-target cytotoxicity associated with less selective multi-kinase inhibitors.
| Evidence Dimension | Kinase inhibition IC50 |
| Target Compound Data | Src IC50 = 5–20 nM |
| Comparator Or Baseline | Off-target kinases (e.g., Cdc2 IC50 > 10,000 nM; EGFR IC50 = 150 nM) |
| Quantified Difference | >500-fold selectivity for Src over Cdc2; ~7.5-fold over EGFR. |
| Conditions | In vitro kinase autophosphorylation and peptide substrate phosphorylation assays. |
High selectivity ensures that the observed phenotypic effects are driven specifically by Src inhibition, reducing confounding variables in complex culture systems.
CGP77675 is an essential component of the 'alternative 2i' (a2i) culture system, used in combination with the GSK3 inhibitor CHIR99021 [1]. It is the optimal choice for core facilities and stem cell laboratories that need to derive and maintain mESCs in a naïve state while strictly avoiding the epigenetic degradation and aneuploidy caused by conventional MEK inhibitors [2].
Because CGP77675 preserves the developmental potential and genomic imprints of cultured stem cells, it is highly recommended for workflows culminating in blastocyst injection [2]. Cells maintained in CGP77675-supplemented media successfully contribute to all three germ layers and produce high-contribution chimeras with germline transmission capabilities [1].
In advanced human pluripotent stem cell (hPSC) culture, CGP77675 is frequently incorporated into defined, serum-free media formulations such as HENSM [3]. Its inclusion helps stabilize the naïve pluripotent state, characterized by dome-shaped colonies and robust pluripotency marker expression, making it critical for human developmental biology and disease modeling[3].
Beyond stem cell biology, CGP77675's potent Src inhibition makes it a highly effective tool for studying osteoclast function [4]. It dose-dependently inhibits parathyroid hormone-induced bone resorption in fetal long bone cultures (IC50 = 0.8 µM), providing a reliable positive control or mechanistic probe for skeletal pharmacology and osteoporosis research[4].